2-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine
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Overview
Description
2-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine is an organic compound with a unique structure that includes a cyclohexane ring substituted with an aminomethyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine typically involves the reaction of 3,5,5-trimethylcyclohexanone with formaldehyde and ammonia. This reaction proceeds through a Mannich reaction, where the ketone reacts with formaldehyde and ammonia to form the aminomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
2-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
2-(Aminomethyl)pyridine: This compound has a similar aminomethyl group but differs in the ring structure.
Aminomethyl propanol: Another compound with an aminomethyl group, but with different functional groups attached.
Uniqueness: 2-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine is unique due to its specific cyclohexane ring structure with three methyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
727989-12-0 |
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Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
2-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-7-4-10(2,3)5-9(12)8(7)6-11/h7-9H,4-6,11-12H2,1-3H3 |
InChI Key |
VGYMIFNRDLQBEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1CN)N)(C)C |
Origin of Product |
United States |
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